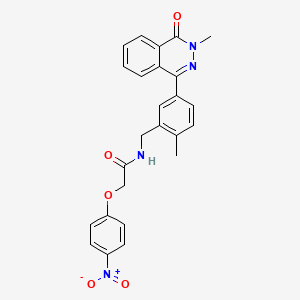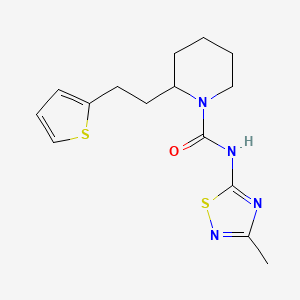![molecular formula C17H13N3O2 B6069171 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B6069171.png)
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction of pyridine-2-carbohydrazide and 2-hydroxynaphthaldehyde.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through the condensation reaction between pyridine-2-carbohydrazide and 2-hydroxynaphthaldehyde in ethanol.
Purification: After the reaction is complete, the product is typically purified by recrystallization from ethanol to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve more efficient purification techniques, such as column chromatography or crystallization, to ensure the compound meets the required standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group on the naphthalene ring.
Reduction: Reduction reactions can target the carbon-nitrogen double bond, converting it into a single bond.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl group or the nitrogen atom of the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives, depending on the substituents introduced .
Applications De Recherche Scientifique
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Coordination Chemistry: It acts as a ligand, forming stable complexes with transition metals.
Material Science: The compound and its metal complexes have been explored for their photophysical properties, making them candidates for use in sensors and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The compound acts as a tridentate ligand, coordinating through the nitrogen atom of the pyridine ring, the nitrogen atom of the hydrazide moiety, and the oxygen atom of the hydroxyl group. These metal complexes can interact with biological targets, such as enzymes and DNA, leading to their antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound is another Schiff base hydrazone with similar structural features but different substituents on the aromatic rings.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound also shares the Schiff base hydrazone structure but has a fluorine substituent, which can influence its chemical and biological properties.
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the hydroxyl group on the naphthalene ring, which can participate in hydrogen bonding and influence the compound’s reactivity and binding properties. Additionally, the pyridine ring enhances its ability to coordinate with metal ions, making it a versatile ligand in coordination chemistry .
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-9-8-12-5-1-2-6-13(12)14(16)11-19-20-17(22)15-7-3-4-10-18-15/h1-11,21H,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYCWYSUBBNCIC-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(2,1,3-benzothiadiazol-5-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6069114.png)
![N-(2,5-dimethylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6069126.png)

![4-[4-(azepan-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one](/img/structure/B6069135.png)
![6-[1-(2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-yl)ethylideneamino]-3H-2-benzofuran-1-one](/img/structure/B6069136.png)
![3-(2-{3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6069144.png)
![[(2S)-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B6069150.png)

![2-[4-(3-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6069169.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B6069170.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6069176.png)

![2-imino-5-[3-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6069188.png)
